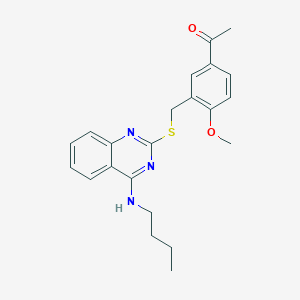

1-(3-(((4-(丁基氨基)喹唑啉-2-基)硫代)甲基)-4-甲氧基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .

Molecular Structure Analysis

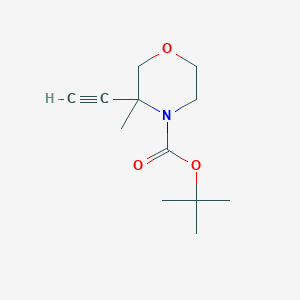

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .

科学研究应用

合成与生物活性

已经合成喹唑啉-4-酮衍生物并评估其抗菌活性。例如,源自 3-苯基氨基-2-硫代-3H-喹唑啉-4-酮的化合物已在抗菌应用中显示出潜力。合成涉及与各种试剂的反应以产生具有不同功能的化合物,其中一些化合物在筛选后表现出抗菌功效 (Saleh、Hafez、Abdel-hay 和 Gad,2004 年)。

抗结核活性

已合成取代的苯并[h]喹唑啉等,并评估了它们对结核分枝杆菌 H37Rv 菌株的体外抗结核活性。某些化合物表现出显着的抗结核活性,突出了它们在治疗结核病方面的潜力,同时在 THP-1 细胞中没有表现出细胞毒性,表明在有效浓度下是安全的 (Maurya 等人,2013 年)。

抗癌应用

在癌症研究领域,1-(喹唑啉-4-基)-1-(4-甲氧基苯基)乙烷-1-醇的衍生物已被探索其对癌细胞系的细胞毒性。具体来说,一种被称为 PVHD303 的化合物对人结肠癌异种移植模型中的肿瘤生长表现出有效的抗增殖活性和体内功效。该化合物的机制涉及破坏微管形成,为抗癌治疗勾勒出一条有希望的途径 (Suzuki 等人,2020 年)。

镇痛和抗炎活性

对 3-(3-甲氧基苯基)-2-取代氨基-喹唑啉-4(3H)-酮的镇痛和抗炎特性的研究显示出有希望的结果。为此目的合成的化合物表现出显着的镇痛和抗炎活性,与双氯芬酸钠等标准药物相当或优于标准药物,具有轻微的致溃疡潜力。这些发现表明喹唑啉酮衍生物在开发新的镇痛和抗炎药物中具有潜力 (Alagarsamy 等人,2011 年)。

作用机制

Target of Action

The primary targets of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone are receptor tyrosine kinases (RTKs) such as MET . These RTKs play a key role in the initiation and progression of various types of cancer .

Mode of Action

1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone interacts with its targets by inhibiting the MET kinase . This inhibition is achieved by the compound binding to the kinase, thereby preventing its activation and subsequent signaling .

Biochemical Pathways

The inhibition of MET kinase by 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone affects various biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The compound’s action on these pathways leads to a decrease in cancer cell growth and an increase in apoptosis .

Pharmacokinetics

It is known that the use of multiple drug combinations can lead to altered pharmacokinetics, potentially resulting in severe unintended outcomes .

Result of Action

The result of the action of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone is a significant suppression of cancer cell growth in spheroid cultures and an induction of apoptosis in MET overexpressing cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics . Additionally, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can also affect the compound’s action .

安全和危害

未来方向

The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

属性

IUPAC Name |

1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQFZVKYVKFGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)